

Application Notes and Protocols for Maraviroc Administration in Humanized Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **Maraviroc**, a CCR5 co-receptor antagonist, in humanized mouse models for pre-clinical evaluation of its efficacy against HIV-1 infection. The protocols are intended for use by researchers, scientists, and drug development professionals.

Maraviroc is an antiretroviral drug that blocks the HIV-1 gp120 protein from binding to the CCR5 co-receptor on host cells, thereby preventing viral entry.[1][2][3] Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are valuable tools for studying HIV-1 pathogenesis and evaluating novel therapeutic and prophylactic strategies in an in vivo setting that mimics key aspects of human HIV infection.[4]

I. Experimental Models and Drug Formulation Humanized Mouse Models

The most commonly used humanized mouse models for HIV research are generated by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or with fetal thymus and liver tissues (BLT mice).[4] Models such as the RAG-hu and BALB/c-Rag2-/-yc-/-(RAG-hu) mice, engrafted with human CD34+ hematopoietic progenitor cells, have been successfully used in studies involving **Maraviroc**.[5][6] These mice develop a functional human immune system, including CD4+ T cells, which are the primary target of HIV-1.[4]



Maraviroc Formulation

Maraviroc can be administered through various routes, with oral gavage and topical application being the most common in humanized mouse studies.

- Oral Formulation: Clinical formulations of Maraviroc tablets (e.g., Selzentry®) can be dissolved in sterile phosphate-buffered saline (PBS) or distilled water to a desired concentration for oral administration.[5][6]
- Topical Formulation: For vaginal or rectal application, Maraviroc can be formulated as a
 microbicide gel. A typical formulation involves a 5 mM concentration of Maraviroc in a 2.2%
 hydroxyethyl cellulose gel.[7][8]

II. Experimental Protocols Protocol for Oral Administration of Maraviroc

This protocol describes the daily oral administration of **Maraviroc** for pre-exposure prophylaxis (PrEP) studies in humanized mice.

Materials:

- Humanized mice (e.g., RAG-hu)
- Maraviroc tablets
- · Sterile PBS or distilled water
- Oral gavage needles
- Syringes
- Animal balance

Procedure:

Drug Preparation:



- Calculate the required dose of Maraviroc. A mouse-equivalent dose of 62 mg/kg has been shown to be effective.[5][6] This is calculated using an interspecies allometric scaling factor.[5]
- For a 20-gram mouse, the dose would be 1.24 mg.
- Freshly dissolve the calculated amount of Maraviroc in a known volume of sterile PBS or distilled water each day before administration.[5][6]

Administration:

- Weigh each mouse to determine the precise volume of the drug solution to be administered.
- Administer the Maraviroc solution daily via oral gavage. [5][6]
- For PrEP studies, treatment typically begins a few days prior to viral challenge and continues for a set period post-challenge.

Viral Challenge:

- On the designated day of challenge (e.g., day 4 of treatment), infect the mice with a CCR5-tropic strain of HIV-1.
- The route of infection can be vaginal, rectal, or intravenous, depending on the study design.[4][8]

Monitoring:

- Monitor the mice for signs of infection by collecting peripheral blood samples at regular intervals (e.g., bi-weekly).[8]
- Analyze plasma for viral load using RT-PCR and peripheral blood mononuclear cells (PBMCs) for proviral DNA using PCR.[6]
- Assess CD4+ T cell counts using flow cytometry to monitor for HIV-associated pathology.
 [8]



Protocol for Topical Administration of Maraviroc Gel

This protocol details the application of a **Maraviroc**-containing gel as a topical microbicide to prevent vaginal HIV-1 transmission.

Materials:

- Humanized mice (female)
- Maraviroc powder
- Hydroxyethyl cellulose
- · Sterile water
- Vaginal applicator or pipette
- Anesthesia (optional, for ease of application)

Procedure:

- Gel Preparation:
 - Prepare a 2.2% hydroxyethyl cellulose gel in sterile water.
 - Incorporate Maraviroc into the gel to a final concentration of 5 mM.[7][8]
 - Prepare a placebo gel (without Maraviroc) to be used as a control.[7]
- Administration:
 - One hour prior to viral challenge, apply a defined volume of the Maraviroc gel intravaginally.[7][8]
 - Administer the placebo gel to the control group of mice.
- Viral Challenge:
 - Challenge the mice with a CCR5-tropic strain of HIV-1 via the vaginal route.[7][8]



• Monitoring:

 Monitor for infection and CD4+ T cell depletion as described in the oral administration protocol.

III. Data Presentation

The following tables summarize quantitative data from studies administering **Maraviroc** in humanized mouse models.

Table 1: Oral Maraviroc Administration and Efficacy

Mouse Model	Maraviroc Dose	Administr ation Route	Frequenc y	Viral Challeng e	Outcome	Referenc e
RAG-hu	62 mg/kg	Oral Gavage	Daily	Vaginal HIV-1	100% protection (0/6 infected)	[6]
RAG-hu	62 mg/kg	Oral Gavage	Daily for 5 days	N/A (Pharmaco kinetics)	Drug detected in plasma and mucosal tissues	[5]

Table 2: Topical Maraviroc Administration and Efficacy

Mouse Model	Maraviroc Formulati on	Administr ation Route	Applicati on Time	Viral Challeng e	Outcome	Referenc e
RAG-hu	5 mM in 2.2% HEC gel	Intravagina I	1 hour pre- challenge	Vaginal HIV-1	100% protection	[7][8]



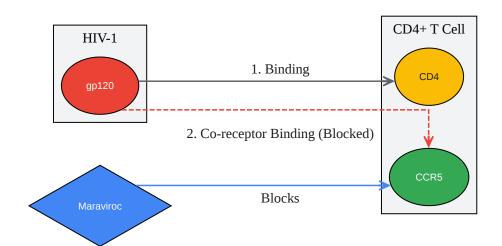
Table 3: Pharmacokinetic Parameters of Oral Maraviroc (62 mg/kg) in Humanized Mice

Tissue	Cmax (ng/g or ng/mL)	AUC24h (ng <i>h/g or</i> <i>ng</i> h/mL)	t1/2 (hours)	Reference
Plasma	113 ng/mL	3,280 ngh/mL (AUC48h)	20.1	[5]
Vaginal Tissue	1,764 ng/g	11,239 ngh/g	3.7	[5]
Rectal Tissue	Higher than vaginal	Higher than vaginal	Not specified	[5]
Intestinal Tissue	Higher than rectal	Higher than rectal	Not specified	[5]

Note: Pharmacokinetic data was generated in both humanized and non-humanized mice, with similar trends observed. The values presented are from non-humanized mice as detailed in the source.[5]

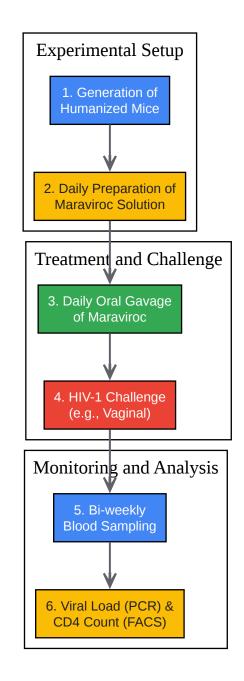
IV. Visualizations Mechanism of Maraviroc Action

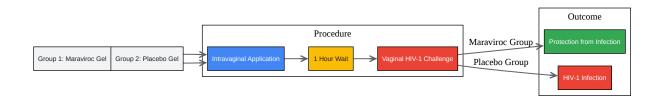














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